5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Overview
Description
5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a methoxy group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of 5-methoxy-2-formylphenol or 5-methoxy-2-carboxyphenol.
Reduction: Formation of 5-methoxy-2-[[4-[3-methylphenyl]piperazin-1-yl]methyl]phenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its passage through biological membranes. The methoxy group may also play a role in modulating its activity by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)phenylpiperazine
- 5-Methoxy-2-phenylpiperazine
Uniqueness
5-Methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group and piperazine ring contribute to its versatility in various applications.
Properties
IUPAC Name |
5-methoxy-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-26-17-6-5-14(18(25)12-17)13-23-7-9-24(10-8-23)16-4-2-3-15(11-16)19(20,21)22/h2-6,11-12,25H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWBLJJIDINCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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